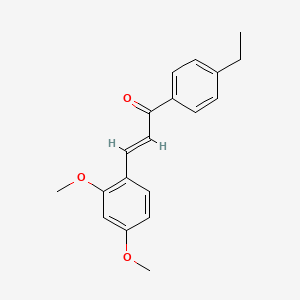

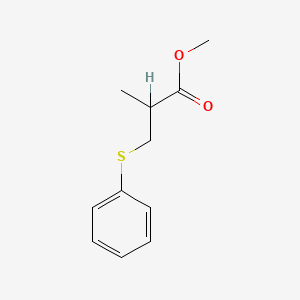

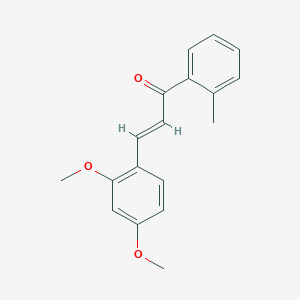

![molecular formula C13H21NO3 B6352964 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol CAS No. 1042573-14-7](/img/structure/B6352964.png)

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, also known as 4-BAM-2,6-DMP, is a phenolic compound that has been studied for its potential applications in a variety of scientific research fields. It is a compound of phenol, a type of organic compound composed of an aromatic ring and a hydroxyl group. 4-BAM-2,6-DMP has been studied for its potential applications in medicinal chemistry, drug delivery, and as a potential therapeutic agent.

科学的研究の応用

Photopolymerization

4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is studied in the context of photopolymerization. A related compound, a new alkoxyamine bearing a chromophore group, is proposed as a photoiniferter, showing potential in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

Solid-Phase Synthesis

This compound is also relevant in the preparation of the BAL family of acid-labile linkers and resins for solid-phase synthesis. A scalable procedure for its preparation and incorporation into linkers and resins demonstrates its utility in peptide and non-peptide synthesis (Jin et al., 2001).

Reactions in Organic Chemistry

Investigations into the reactions of related compounds, such as 1,8-dimethoxy-9-phenylxanthen-9-ol, reveal insights into the basicity and reactivity of these molecules under various conditions, contributing to our understanding of their chemical behavior (Wada et al., 1999).

Radical Scavenging Activity

Studies on analogues of 2,6-dimethyl-5-hepten-2-ol, related to this compound, explore their peroxyl-radical-scavenging activity. This research, combining experimental and theoretical methods, highlights the potential antioxidant properties of these compounds (Stobiecka et al., 2016).

Antitumor Potential

Research into derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, a structurally related compound, reveals their potential as potent anti-tumor agents. This underscores the significance of such compounds in medicinal chemistry and drug development (Hayakawa et al., 2004).

特性

IUPAC Name |

4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4/h6-7,9,14-15H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMCXNHSXPRBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

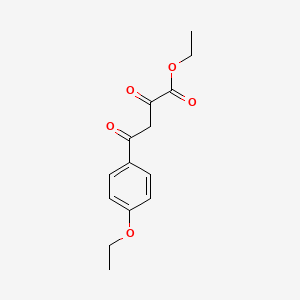

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)

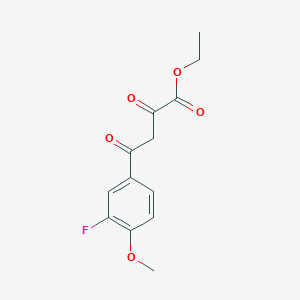

![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)

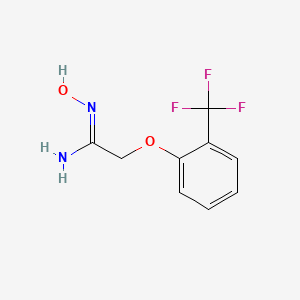

![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)

![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol](/img/structure/B6352992.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)